Home > Products > Screening Compounds P116543 > PLK4 degrader SP27
PLK4 degrader SP27 -

PLK4 degrader SP27

Catalog Number: EVT-15042256
CAS Number:
Molecular Formula: C40H40F2N12O5
Molecular Weight: 806.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

SP27 is classified as a proteolysis-targeting chimera (PROTAC), which utilizes the cellular ubiquitin-proteasome system to induce targeted degradation of specific proteins. This innovative approach allows for the modulation of protein levels within cells, providing a more dynamic and potentially effective therapeutic strategy compared to conventional small-molecule inhibitors . The discovery of SP27 was part of a broader effort to explore structure-activity relationships and optimize linker compositions to enhance its selectivity and potency against PLK4 .

Synthesis Analysis

Methods and Technical Details

The synthesis of SP27 involves a multi-step process that includes the design of linkers and the selection of appropriate warheads that bind to PLK4. The synthetic route typically begins with the modification of existing PLK4 inhibitors, such as centrinone, followed by the introduction of linkers that facilitate the recruitment of E3 ligases for targeted degradation.

Key Steps in Synthesis:

  1. Selection of Warhead: The initial step involves selecting a potent PLK4 inhibitor as the warhead. Centrinone has been identified as an effective starting point due to its established binding affinity for PLK4.
  2. Linker Design: The linker is crucial for connecting the warhead to the E3 ligase recruiter. Variations in linker length and composition are systematically explored to optimize binding and degradation efficiency.
  3. Final Assembly: The final compound is assembled through standard organic synthesis techniques, including coupling reactions and purification processes such as high-performance liquid chromatography (HPLC) to ensure purity and yield .
Molecular Structure Analysis

Structure and Data

The molecular structure of SP27 can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods confirm the integrity and identity of the synthesized compound.

Structural Features:

  • Molecular Formula: The exact molecular formula can vary based on modifications during synthesis.
  • Binding Sites: Key functional groups are strategically placed to enhance interaction with PLK4 and facilitate recruitment of E3 ligases.

Data from crystallography studies may provide insights into how SP27 binds to PLK4 at the molecular level, elucidating its mechanism of action .

Chemical Reactions Analysis

Reactions and Technical Details

SP27 operates through a series of chemical reactions that ultimately lead to the ubiquitination and degradation of PLK4. Upon binding to PLK4, SP27 facilitates its recognition by an E3 ubiquitin ligase complex, which subsequently tags PLK4 for proteasomal degradation.

Key Reactions:

  1. Binding Reaction: SP27 binds specifically to the kinase domain of PLK4.
  2. Ubiquitination: The binding promotes interaction with E3 ligase, leading to ubiquitin conjugation on PLK4.
  3. Degradation: The ubiquitinated PLK4 is then targeted for degradation by the proteasome, reducing its cellular levels .
Mechanism of Action

Process and Data

The mechanism by which SP27 exerts its effects involves several steps:

  1. Target Recognition: SP27 selectively binds to PLK4, inhibiting its function while simultaneously marking it for degradation.
  2. E3 Ligase Recruitment: The compound recruits an E3 ligase via its linker, facilitating ubiquitination.
  3. Proteasomal Degradation: Following ubiquitination, PLK4 is directed to the proteasome for degradation, effectively lowering its levels within cancer cells.

This mechanism not only reduces PLK4 activity but also impacts downstream signaling pathways involved in cell proliferation and survival, making it a powerful therapeutic strategy against cancers characterized by aberrant PLK4 activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SP27 exhibits several notable physical and chemical properties:

  • Solubility: SP27 is designed for optimal solubility in biological fluids, enhancing its bioavailability.
  • Stability: The compound demonstrates stability under physiological conditions, which is crucial for maintaining efficacy during therapeutic applications.
  • Bioavailability: Preclinical studies indicate that SP27 has high bioavailability after administration, with reported values reaching 149% following intraperitoneal delivery .
Applications

Scientific Uses

SP27 holds significant promise in various scientific applications:

  • Cancer Research: Its primary application lies in targeting TRIM37-amplified breast cancer cells, where it has demonstrated potent antitumor activity.
  • Biological Studies: Researchers can utilize SP27 to study PLK4-dependent biological functions and elucidate mechanisms underlying centriole duplication.
  • Drug Development: As a PROTAC, SP27 paves the way for developing similar compounds targeting other oncogenic proteins, expanding therapeutic options in oncology .

Properties

Product Name

PLK4 degrader SP27

IUPAC Name

5-[4-[4-[6-[(2,4-difluorophenyl)methylamino]-4-[(5-methyl-1H-pyrazol-3-yl)amino]pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C40H40F2N12O5

Molecular Weight

806.8 g/mol

InChI

InChI=1S/C40H40F2N12O5/c1-21-16-32(50-49-21)45-34-29-20-44-54(35(29)48-40(47-34)43-19-23-2-3-24(41)17-30(23)42)25-10-14-52(15-11-25)37(57)22-8-12-51(13-9-22)26-4-5-27-28(18-26)39(59)53(38(27)58)31-6-7-33(55)46-36(31)56/h2-5,16-18,20,22,25,31H,6-15,19H2,1H3,(H,46,55,56)(H3,43,45,47,48,49,50)

InChI Key

NTSTTXFDEIQUET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)NC2=C3C=NN(C3=NC(=N2)NCC4=C(C=C(C=C4)F)F)C5CCN(CC5)C(=O)C6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8=O)C9CCC(=O)NC9=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.